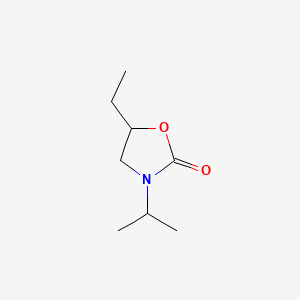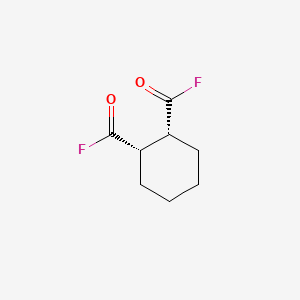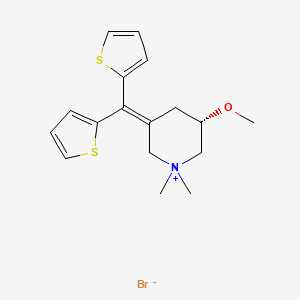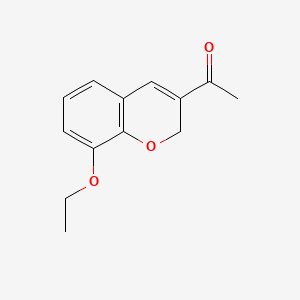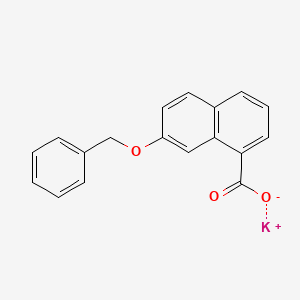
Potassium;7-phenylmethoxynaphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;7-phenylmethoxynaphthalene-1-carboxylate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a benzyloxy group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;7-phenylmethoxynaphthalene-1-carboxylate typically involves the reaction of 7-hydroxy-1-naphthoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group. The resulting product is then treated with potassium hydroxide to form the potassium salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;7-phenylmethoxynaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Aplicaciones Científicas De Investigación
Potassium;7-phenylmethoxynaphthalene-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Potassium;7-phenylmethoxynaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Potassium 7-hydroxy-1-naphthoate: Similar in structure but lacks the benzyloxy group.
Potassium 7-methoxy-1-naphthoate: Contains a methoxy group instead of a benzyloxy group.
Potassium 7-ethoxy-1-naphthoate: Contains an ethoxy group instead of a benzyloxy group.
Uniqueness
Potassium;7-phenylmethoxynaphthalene-1-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
188904-07-6 |
|---|---|
Fórmula molecular |
C18H13KO3 |
Peso molecular |
316.397 |
Nombre IUPAC |
potassium;7-phenylmethoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C18H14O3.K/c19-18(20)16-8-4-7-14-9-10-15(11-17(14)16)21-12-13-5-2-1-3-6-13;/h1-11H,12H2,(H,19,20);/q;+1/p-1 |
Clave InChI |
LAXJYQDYNKMNKT-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CC=C3C(=O)[O-])C=C2.[K+] |
Sinónimos |
7-(BENZYLOXY)-2-NAPHTHOIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI)](/img/structure/B574304.png)
